molecular formula C16H16N4O2S B2761022 2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol CAS No. 105258-14-8

2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol

Cat. No.: B2761022
CAS No.: 105258-14-8
M. Wt: 328.39
InChI Key: KIUHXTNKJPHPJU-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol is a complex organic compound featuring a thiazole ring, a pyrimidine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol typically involves multi-step organic reactions. One common approach starts with the formation of the thiazole ring, followed by the construction of the pyrimidine ring, and finally the attachment of the phenol group. Key reagents often include thioamides, aldehydes, and various catalysts to facilitate ring formation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogenation or alkylation can occur at specific positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The pathways involved often include signal transduction pathways and metabolic pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole derivatives: Known for their anticancer properties.

    Pyrimidine-based drugs: Such as dasatinib and alpelisib, used in cancer treatment.

Uniqueness

What sets 2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-amino-5-(1,3-thiazol-4-yl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-9-4-10(13(21)5-14(9)22-2)15-11(6-18-16(17)20-15)12-7-23-8-19-12/h4-8,21H,3H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUHXTNKJPHPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=NC(=NC=C2C3=CSC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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